![molecular formula C10H15Cl2O4Sn2 B14648250 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1) CAS No. 54807-83-9](/img/structure/B14648250.png)
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes dichloroacetyl groups and tetraethenyldistannoxanyl moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) typically involves the reaction of dichloroacetic acid with a suitable tin precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the dichloroacetyl groups to less oxidized forms.
Substitution: The dichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) involves its interaction with biological molecules and cellular pathways. The dichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The tin moiety can also interact with cellular components, potentially disrupting cellular processes and leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different toxicity profiles.
Dibutyltin diacetate: Used in similar industrial applications but with different reactivity.
Tetramethyltin: A simpler organotin compound with distinct chemical properties.
Uniqueness
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) is unique due to its specific combination of dichloroacetyl and tetraethenyldistannoxanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
54807-83-9 |
|---|---|
Formule moléculaire |
C10H15Cl2O4Sn2 |
Poids moléculaire |
507.5 g/mol |
InChI |
InChI=1S/C2H2Cl2O2.4C2H3.H2O.O.2Sn/c3-1(4)2(5)6;4*1-2;;;;/h1H,(H,5,6);4*1H,2H2;1H2;;;/q;;;;;;;;+1/p-1 |
Clé InChI |
LVWWWLCBHOFGLW-UHFFFAOYSA-M |
SMILES canonique |
C=C[Sn](C=C)O[Sn](C=C)(C=C)OC(=O)C(Cl)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
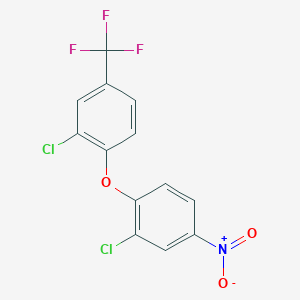
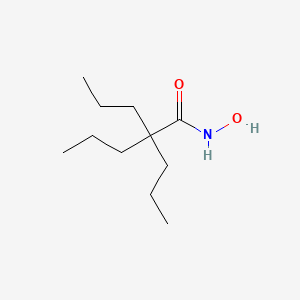
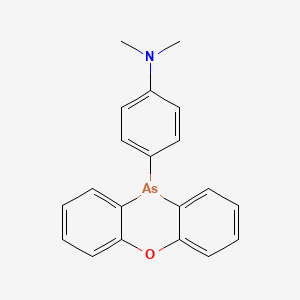
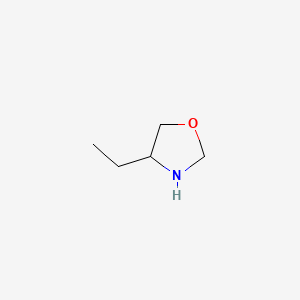
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)


![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
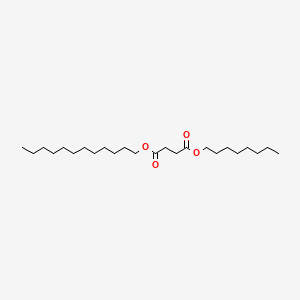

![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
